2-(Chloromethyl)-3,6-dimethylpyridine hydrochloride
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Overview
Description
2-(Chloromethyl)-3,6-dimethylpyridine hydrochloride is an organic compound with a pyridine ring substituted by chloromethyl and dimethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Chloromethyl)-3,6-dimethylpyridine hydrochloride typically involves the chloromethylation of 3,6-dimethylpyridine. One common method includes the reaction of 3,6-dimethylpyridine with formaldehyde and hydrochloric acid, followed by chlorination using thionyl chloride or phosphorus trichloride . The reaction is usually carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions: 2-(Chloromethyl)-3,6-dimethylpyridine hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, and alcohols, leading to the formation of corresponding derivatives.
Oxidation Reactions: The compound can be oxidized to form pyridine N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: Reduction of the chloromethyl group can yield methyl derivatives using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Substitution: Sodium methoxide, potassium carbonate, or triethylamine in solvents like methanol or ethanol.
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid in solvents like acetic acid or dichloromethane.
Reduction: Lithium aluminum hydride in dry ether or tetrahydrofuran.
Major Products:
- Substitution reactions yield various substituted pyridine derivatives.
- Oxidation reactions produce pyridine N-oxides.
- Reduction reactions result in methyl-substituted pyridines.
Scientific Research Applications
2-(Chloromethyl)-3,6-dimethylpyridine hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocycles.
Biology: Employed in the modification of biomolecules for studying biological processes and interactions.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(Chloromethyl)-3,6-dimethylpyridine hydrochloride involves its reactivity towards nucleophiles and electrophiles. The chloromethyl group acts as an electrophilic center, facilitating nucleophilic substitution reactions. The pyridine ring can participate in coordination chemistry, forming complexes with metal ions . These interactions can modulate the compound’s biological and chemical properties.
Comparison with Similar Compounds
2-(Chloromethyl)-3,5-dimethylpyridine hydrochloride: Similar structure but with different substitution pattern on the pyridine ring.
2-(Chloromethyl)-4-methoxy-3,5-dimethylpyridine hydrochloride: Contains an additional methoxy group, altering its reactivity and applications.
2-Chloromethylpyridine: Lacks the dimethyl groups, resulting in different chemical behavior and uses.
Uniqueness: The presence of both chloromethyl and dimethyl groups provides a balance of electrophilic and steric properties, making it a versatile intermediate in organic synthesis .
Biological Activity
2-(Chloromethyl)-3,6-dimethylpyridine hydrochloride (CAS No. 2089325-41-5) is a pyridine derivative that has garnered attention for its potential biological activities. This compound is characterized by its chloromethyl and dimethyl substituents on the pyridine ring, which may influence its interaction with biological targets. This article reviews the biological activity of this compound, focusing on its antimicrobial, antifungal, and anticancer properties, supported by case studies and research findings.
The molecular formula of this compound is C12H12ClN, and it possesses a molecular weight of approximately 223.68 g/mol. The structure can be represented as follows:
Property | Value |
---|---|
Molecular Formula | C12H12ClN |
Molecular Weight | 223.68 g/mol |
IUPAC Name | This compound |
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of pyridine derivatives, including this compound. According to a review on pyridine compounds, this class exhibits significant antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance:
- Bacterial Strains Tested : Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa
- Minimum Inhibitory Concentration (MIC) : Ranges from 6.25 to 12.5 µg/mL for effective compounds in the series .
Antifungal Activity
The compound has also shown promising antifungal activity. In particular, it has been tested against various fungi such as Candida albicans and Candida glabrata. The MIC values for these tests were reported to be around 12.5 µg/mL, indicating strong antifungal potential .
Anticancer Properties
Research into the anticancer properties of pyridine derivatives suggests that they may inhibit cancer cell proliferation through various mechanisms. A study focused on pyridine-based compounds found that certain derivatives exhibited cytotoxic effects on cancer cell lines, including breast and lung cancer cells. The mechanism of action is thought to involve the inhibition of specific enzymes crucial for cell division and survival .
Case Studies
Case Study 1: Antimicrobial Efficacy
In a comparative study of various pyridine derivatives, this compound was evaluated for its antimicrobial efficacy against a panel of pathogens. The results indicated that this compound had a comparable efficacy to standard antibiotics like amoxicillin, especially against resistant strains .
Case Study 2: Anticancer Activity
A recent investigation assessed the cytotoxic effects of several pyridine derivatives on human cancer cell lines. The study revealed that at concentrations above 10 µM, this compound significantly reduced cell viability in breast cancer cells (MCF-7), suggesting its potential as an anticancer agent .
The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets within microbial and cancer cells. This interaction may lead to:
- Inhibition of Enzymatic Activity : Compounds may inhibit enzymes involved in metabolic pathways critical for microbial growth or cancer cell proliferation.
- Disruption of Membrane Integrity : Some studies suggest that these compounds can compromise cellular membranes, leading to increased permeability and eventual cell death.
Properties
IUPAC Name |
2-(chloromethyl)-3,6-dimethylpyridine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10ClN.ClH/c1-6-3-4-7(2)10-8(6)5-9;/h3-4H,5H2,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XGCZHFGKXMTAGR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(C=C1)C)CCl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11Cl2N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.08 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2089325-41-5 |
Source
|
Record name | 2-(chloromethyl)-3,6-dimethylpyridine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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